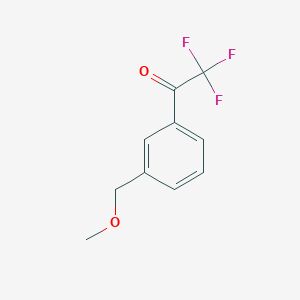
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(propan-2-yl)benzaldehyde with difluorocarbene, generated in situ from a difluoromethylene source such as difluoromethyltriphenylphosphonium bromide. The reaction is usually carried out in the presence of a strong base like potassium tert-butoxide under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Produces carboxylate salts or esters.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of substituted cyclopropane derivatives.
科学的研究の応用
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can stabilize its binding to enzymes or receptors. This leads to modulation of the target’s activity, which can be exploited for therapeutic purposes .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-[4-(methyl)phenyl]cyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-[4-(ethyl)phenyl]cyclopropane-1-carboxylic acid
Uniqueness
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to other similar compounds.
特性
IUPAC Name |
2,2-difluoro-1-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c1-8(2)9-3-5-10(6-4-9)12(11(16)17)7-13(12,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDRLKYIJROSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B8067362.png)






![2-[5-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8067409.png)






